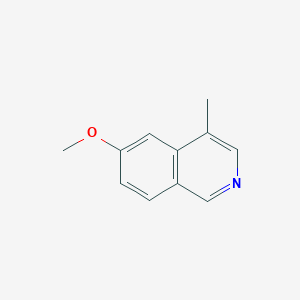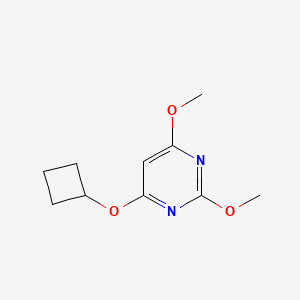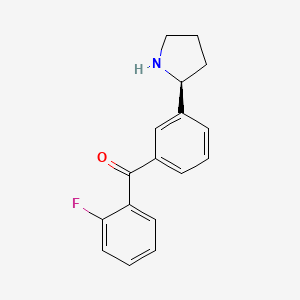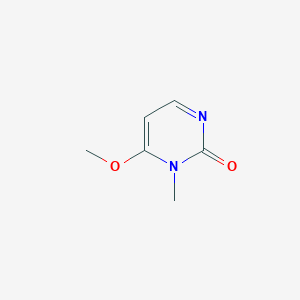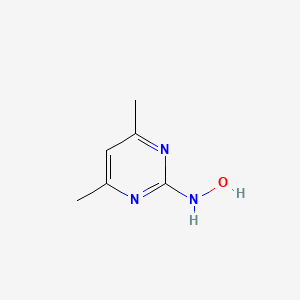
N-(4,6-Dimethylpyrimidin-2-yl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-Dimethylpyrimidin-2-yl)hydroxylamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a hydroxylamine group attached to the pyrimidine ring, specifically at the 2-position, with methyl groups at the 4 and 6 positions. This structural configuration imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)hydroxylamine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 2-amino-4,6-dimethylpyrimidine and hydroxylamine hydrochloride.
Reaction Conditions: The reaction mixture is heated under reflux in an aqueous or alcoholic medium for several hours.
Product Isolation: The product is isolated by filtration, followed by recrystallization from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,6-Dimethylpyrimidin-2-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic media).
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4,6-Dimethylpyrimidin-2-yl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)hydroxylamine involves its interaction with various molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzenesulfonamide .
- **N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]-benzene-1-sulfonamide .
- **N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide .
Uniqueness
N-(4,6-Dimethylpyrimidin-2-yl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity compared to other pyrimidine derivatives
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
N-(4,6-dimethylpyrimidin-2-yl)hydroxylamine |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(2)8-6(7-4)9-10/h3,10H,1-2H3,(H,7,8,9) |
InChI-Schlüssel |
MDBKKNCBIAVHAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




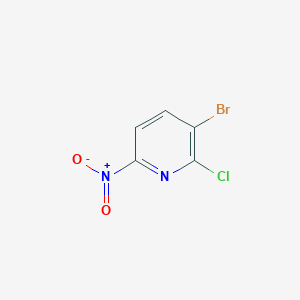
![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)

